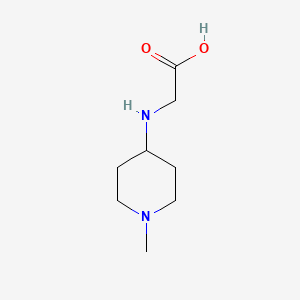

(1-Methyl-piperidin-4-ylamino)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(1-methylpiperidin-4-yl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-10-4-2-7(3-5-10)9-6-8(11)12/h7,9H,2-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLKNWNXIUIHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390131 | |

| Record name | (1-Methyl-piperidin-4-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856437-58-6 | |

| Record name | (1-Methyl-piperidin-4-ylamino)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (1-Methyl-piperidin-4-ylamino)-acetic acid

Foreword: Unveiling the Chemical Nuances of a Versatile Scaffold

To the researchers, scientists, and drug development professionals who navigate the intricate world of medicinal chemistry, this guide offers a comprehensive exploration of the basic properties of (1-Methyl-piperidin-4-ylamino)-acetic acid. This molecule, a seemingly simple substituted piperidine, holds significant potential as a versatile building block in the design of novel therapeutics. Its basicity is not merely a fundamental chemical characteristic but a critical determinant of its behavior in biological systems, influencing everything from target engagement to pharmacokinetic profiles. This document moves beyond a superficial listing of properties to provide a deeper understanding of the interplay between structure, basicity, and function, grounded in established chemical principles and supported by practical, field-proven methodologies.

Structural Dissection and its Influence on Basicity

This compound is a bifunctional molecule featuring a tertiary amine within the piperidine ring, a secondary amine linker, and a carboxylic acid. The overall basicity of this compound is a composite of the electronic effects exerted by its constituent functional groups.

The Piperidine Core: A Foundation of Basicity

The piperidine ring, a saturated heterocycle, is inherently basic due to the lone pair of electrons on the sp³-hybridized nitrogen atom.[1] The pKa of piperidine's conjugate acid is approximately 11.1, indicating it is a relatively strong base.[2]

N-Methylation: Enhancing Basicity through Inductive Effects

The presence of a methyl group on the piperidine nitrogen further enhances its basicity. The methyl group is an electron-donating group, which, through a positive inductive effect (+I), increases the electron density on the nitrogen atom. This makes the lone pair more available for protonation, thereby increasing the basicity of the tertiary amine.

The 4-Aminoacetic Acid Substituent: A Modulating Influence

The aminoacetic acid group at the 4-position introduces both a secondary amine and a carboxylic acid. The secondary amine also possesses a lone pair of electrons and contributes to the overall basicity. However, the proximity of the electron-withdrawing carboxylic acid group can decrease the basicity of the adjacent secondary amine through a negative inductive effect (-I). At physiological pH, the carboxylic acid will exist predominantly in its carboxylate form (COO-), which can influence the protonation state of the nearby amino groups.

Predicted pKa Values

Due to the presence of multiple ionizable groups, this compound will have multiple pKa values.

-

pKa1 (Carboxylic Acid): The carboxylic acid moiety is expected to have a pKa in the range of 2-3, typical for α-amino acids.

-

pKa2 (Piperidine Nitrogen): The tertiary amine in the N-methylpiperidine ring is predicted to be the most basic site. Its pKa is expected to be slightly lower than that of N-methylpiperidine (pKa ~10.4) due to the electron-withdrawing influence of the 4-substituent, likely falling in the 9.5 - 10.5 range.

-

pKa3 (Secondary Amine): The secondary amine's basicity will be attenuated by the adjacent carboxylic acid. Its pKa is anticipated to be in the range of 7.5 - 8.5 .

This distribution of pKa values implies that the molecule will exist as a zwitterion over a wide pH range.

The Critical Role of Basicity in Drug Discovery and Development

The basicity of a molecule, quantified by its pKa, is a pivotal parameter in drug design as it profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

-

Solubility and Absorption: The ability of this compound to be protonated at physiological pH enhances its aqueous solubility, a crucial factor for oral bioavailability.[5] However, a high degree of ionization can hinder its ability to cross lipid membranes.[6]

-

Target Interaction: The protonation state of the nitrogen atoms is critical for forming ionic interactions with biological targets, such as receptors and enzymes.[7]

-

Pharmacokinetics: Tuning the basicity can modulate a drug's pharmacokinetic profile, including its volume of distribution and clearance rate. Highly basic compounds can sometimes lead to off-target effects, such as hERG channel inhibition.[7]

The zwitterionic nature of this compound at physiological pH will significantly impact its ADME profile, favoring interactions with both polar and non-polar environments.

Experimental Determination of pKa: A Cornerstone of Characterization

Accurate experimental determination of pKa values is essential for understanding and predicting the behavior of this compound. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely used methods.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly accurate method for determining pKa values.[8] It involves monitoring the pH of a solution of the compound as a strong acid or base is added incrementally.[9]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Prepare a 1 mM solution of this compound in deionized water or a suitable buffer with a known ionic strength (e.g., 0.15 M KCl).[9]

-

Titration Setup:

-

Place the sample solution in a thermostatted vessel on a magnetic stirrer.

-

Immerse a calibrated pH electrode and the tip of a micro-burette into the solution.

-

-

Titration:

-

Titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa of the basic groups.

-

In a separate experiment, titrate with a standardized solution of 0.1 M NaOH to determine the pKa of the acidic group.

-

-

Data Acquisition: Record the pH after each incremental addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve.[10]

-

Data Presentation: Expected Potentiometric Titration Data

| Titrant Volume (mL) | pH |

| 0.0 | ~6.0 (initial pH of zwitterion) |

| ... | ... |

| V₁/2 | ~pKa₃ (secondary amine) |

| V₁ | Equivalence Point 1 |

| (V₁ + V₂)/2 | ~pKa₂ (piperidine N) |

| V₂ | Equivalence Point 2 |

(This is a representative table; actual values will be determined experimentally.)

UV-Vis Spectrophotometry: A Complementary Approach

For compounds with a suitable chromophore, UV-Vis spectrophotometry offers an alternative method for pKa determination.[11] This technique relies on the change in the UV-Vis absorption spectrum of the compound as its protonation state changes with pH.[12]

Experimental Protocol: Spectrophotometric Titration

-

Solution Preparation: Prepare a series of buffer solutions with a range of known pH values. Add a constant, small amount of a concentrated stock solution of this compound to each buffer.

-

Spectral Measurement: Record the UV-Vis absorption spectrum of each solution.

-

Data Analysis:

-

Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly.

-

Plot absorbance at this wavelength versus pH.

-

The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa.[11]

-

Logical Workflow for pKa Determination

Caption: Workflow for the synthesis, purification, and experimental determination of pKa values.

Synthesis of this compound

A common synthetic route to this compound involves the reductive amination of 1-methyl-4-piperidone with an amino acid or a protected derivative.

Synthetic Pathway

Caption: A representative synthetic pathway for this compound.

Conclusion: A Molecule of Tunable Properties

This compound presents a fascinating case study in how subtle structural modifications can profoundly impact the fundamental property of basicity. Its multiple ionizable centers, influenced by a combination of inductive effects, result in a complex acid-base profile that is highly relevant to its application in medicinal chemistry. A thorough understanding and experimental determination of its pKa values are paramount for any researcher aiming to incorporate this versatile scaffold into novel drug candidates. The methodologies and principles outlined in this guide provide a robust framework for such an investigation, empowering scientists to harness the unique properties of this compound in their pursuit of new and effective therapeutics.

References

-

Medicosis Perfectionalis. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. YouTube. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Shields, G. C., & Seybold, P. G. (2013). Computational Approaches for the Prediction of pKa Values. Comprehensive Inorganic Chemistry II, 9, 357-372. [Link]

-

DrugBank. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. DrugBank. [Link]

-

Zafar, S., et al. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan journal of pharmaceutical sciences, 28(5), 1735-1740. [Link]

-

Řezáč, J., & Hobza, P. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. The Journal of Physical Chemistry B, 117(31), 9256-9265. [Link]

-

Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 36(8), 1333-1346. [Link]

-

Johnston, R. C., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters, 12(11), 1624-1628. [Link]

-

ResearchGate. (2008). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. ResearchGate. [Link]

-

Kocaoba, S., Aydogan, F., & Afsar, H. (2008). Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Reviews in Analytical Chemistry, 27(2), 123-130. [Link]

-

Drug Design.org. ADME Properties - Pharmacokinetics. Drug Design.org. [Link]

-

Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. World Journal of Chemical Education, 2(4), 59-61. [Link]

-

Zafar, S., et al. (2015). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. [Link]

-

ResearchGate. (2022). pKa values of common substituted piperazines. ResearchGate. [Link]

-

Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

-

Defense Technical Information Center. (1963). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

-

Chemistry Steps. Basicity of Amines. Chemistry Steps. [Link]

-

MDPI. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. [Link]

-

Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. ResearchGate. [Link]

-

ResearchGate. (2016). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate. [Link]

-

Darwish, I. A., et al. (2005). Spectrophotometric determination of some pharmaceutical piperazine derivatives through charge-transfer and ion-pair complexation reactions. PubMed. [Link]

-

MDPI. (2022). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. [Link]

-

GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks. [Link]

-

Manallack, D. T. (2016). The influence and manipulation of acid/base properties in drug discovery. Monash University. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2017). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Kraft, A. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(5), 554-559. [Link]

Sources

- 1. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. drughunter.com [drughunter.com]

- 4. researchgate.net [researchgate.net]

- 5. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics - Drug Design Org [drugdesign.org]

- 7. research.monash.edu [research.monash.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 11. ijper.org [ijper.org]

- 12. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to (1-Methyl-piperidin-4-ylamino)-acetic acid: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-piperidin-4-ylamino)-acetic acid, also known as N-(1-methyl-4-piperidyl)glycine, is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. The piperidine ring is a key structural feature in numerous natural products and synthetic pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability. This guide provides a detailed exploration of the chemical structure and a comprehensive, field-proven methodology for the synthesis of this compound, a valuable building block for the development of novel therapeutic agents. The piperidine moiety is a well-established pharmacophore in compounds targeting the central nervous system, and as such, derivatives like the one discussed herein are of significant interest for neuroscience research and drug discovery.[1]

Chemical Structure and Properties

The chemical structure of this compound consists of a glycine molecule where the amino group is substituted with a 1-methylpiperidin-4-yl group. This bifunctional nature, possessing both a secondary amine and a carboxylic acid, makes it a versatile intermediate for further chemical modifications, such as amide bond formation.[2]

Chemical Structure:

Physicochemical Properties:

| Property | Predicted Value/Information |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.22 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Solubility | Likely soluble in water and polar organic solvents. |

| pKa | Expected to have two pKa values: one for the carboxylic acid (around 2-3) and one for the tertiary amine on the piperidine ring (around 9-10). |

Synthesis of this compound

The most direct and logical synthetic route to this compound is a two-step process involving the N-alkylation of a primary amine followed by the hydrolysis of an ester. This approach is well-established in organic synthesis for the preparation of N-substituted amino acids.

Synthetic Strategy Overview

The synthesis commences with the nucleophilic substitution reaction between 1-methyl-4-aminopiperidine and an ethyl haloacetate, typically ethyl bromoacetate. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Caption: Synthetic workflow for this compound.

Causality Behind Experimental Choices

-

Choice of Reactants: 1-methyl-4-aminopiperidine serves as the nitrogen nucleophile. Its primary amine is more nucleophilic than the tertiary amine within the piperidine ring, allowing for selective alkylation at the desired position. Ethyl bromoacetate is an effective electrophile, with the bromine atom being a good leaving group. The ethyl ester protects the carboxylic acid functionality during the alkylation and can be readily removed in the subsequent step.

-

Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is employed to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Solvent: Anhydrous polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal for this type of substitution reaction. They can dissolve the reactants and the base without participating in the reaction.

-

Hydrolysis Conditions: Both basic (saponification) and acidic hydrolysis can be used to convert the ester to the carboxylic acid. Basic hydrolysis, using a reagent like sodium hydroxide (NaOH), is often preferred for its simplicity and high yield.

Experimental Protocols

Protocol 1: Synthesis of Ethyl (1-Methyl-piperidin-4-ylamino)-acetate

This protocol details the N-alkylation of 1-methyl-4-aminopiperidine.

Materials and Reagents:

-

1-Methyl-4-aminopiperidine

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-4-aminopiperidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 0.2 M concentration of the amine).

-

Slowly add ethyl bromoacetate (1.1 eq) to the stirred suspension at room temperature.

-

Heat the reaction mixture to a gentle reflux (approximately 80-82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (1-methyl-piperidin-4-ylamino)-acetate.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Self-Validation:

-

TLC Analysis: Monitor the disappearance of the starting amine and the appearance of a new, less polar spot corresponding to the product.

-

LC-MS Analysis: Confirm the formation of the product by observing the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.

-

¹H NMR Spectroscopy: The formation of the product can be confirmed by the appearance of a triplet and a quartet corresponding to the ethyl ester group, and a singlet for the methylene protons of the acetate group.

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis of the ester to the final carboxylic acid.

Materials and Reagents:

-

Ethyl (1-methyl-piperidin-4-ylamino)-acetate

-

Sodium hydroxide (NaOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl, e.g., 1M or concentrated)

Procedure:

-

Dissolve the crude or purified ethyl (1-methyl-piperidin-4-ylamino)-acetate (1.0 eq) in a mixture of methanol (or ethanol) and water.

-

Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.

-

Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

-

Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 6-7 with hydrochloric acid. The product is zwitterionic and may precipitate at its isoelectric point.

-

If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.

-

If the product remains in solution, it can be isolated by lyophilization or by careful crystallization.

Self-Validation:

-

¹H NMR Spectroscopy: The disappearance of the ethyl ester signals (triplet and quartet) and the potential shift of the adjacent methylene protons will confirm the hydrolysis. The spectra will be pH-dependent.

-

¹³C NMR Spectroscopy: A shift in the carbonyl carbon signal to a region typical for carboxylic acids (around 170-180 ppm) is expected.

-

Mass Spectrometry: The mass spectrum should show the molecular ion corresponding to the carboxylic acid.

-

Melting Point: A sharp melting point of the purified product indicates its purity.

Visualization of the Synthetic Pathway

Caption: Overall synthetic scheme for this compound.

Conclusion

This technical guide provides a robust and logical framework for the synthesis and understanding of this compound. The described two-step synthesis is based on well-established and reliable chemical transformations, ensuring a high probability of success for researchers in the field. The piperidine scaffold continues to be a cornerstone in the development of new therapeutics, and a thorough understanding of the synthesis of its derivatives is crucial for advancing drug discovery programs.[3] Further research into the biological activities of this and related compounds is warranted to explore their full therapeutic potential.

References

-

MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Retrieved from [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

-

MDPI. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

-

PubMed. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Retrieved from [Link]

Sources

A Technical Guide to the Potential Mechanism of Action of (1-Methyl-piperidin-4-ylamino)-acetic acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers a wide array of piperidine derivatives; however, there is a notable scarcity of published research specifically detailing the biological activity of (1-Methyl-piperidin-4-ylamino)-acetic acid. This guide, therefore, provides a summary of the documented biological activities of its close structural isomers and analogs to offer a contextual understanding. The biological activities described for these related compounds should not be directly extrapolated to this compound without experimental validation.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine moiety is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to exist in a stable chair conformation and its basic nitrogen atom, which can be readily protonated at physiological pH, facilitating interactions with biological targets.[1] This versatility has led to the development of piperidine-containing drugs across a wide spectrum of therapeutic areas, including oncology, neuroscience, and infectious diseases.[2][3]

This technical guide will explore the potential mechanisms of action of this compound by examining the established biological activities of its structural analogs and the broader class of piperidine derivatives. By understanding the structure-activity relationships of related compounds, we can infer potential therapeutic applications and guide future research into this specific molecule.

Potential Therapeutic Applications and Underlying Mechanisms

While direct evidence for the mechanism of action of this compound is unavailable, the activities of its analogs suggest several promising avenues for investigation.

Analgesic and Anti-inflammatory Properties

Piperidine derivatives have a long history as potent analgesics, with many acting on the central nervous system.[4]

-

Opioid Receptor Modulation: A primary mechanism for analgesia in many piperidine compounds is their interaction with opioid receptors, particularly the mu-opioid receptor.[4] Agonism at these receptors leads to the inhibition of ascending pain pathways.

-

Anti-inflammatory Effects: Some piperidine-based compounds exhibit anti-inflammatory properties, which may be attributed to the inhibition of prostaglandin synthesis.[4]

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesia

This protocol is a standard method for evaluating peripheral analgesic effects.[1]

-

Animal Model: Male or female albino mice (20-25 g) are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

-

Grouping and Administration: Animals are divided into control, standard, and test groups. The test compound, vehicle (control), or a standard analgesic like aspirin is administered orally or intraperitoneally.

-

Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response.

-

Observation: The number of writhes (stretching of the abdomen and hind limbs) is counted for a defined period (e.g., 20 minutes) after the acetic acid injection.

-

Data Analysis: A significant reduction in the number of writhes in the test group compared to the control group indicates an analgesic effect. The percentage of inhibition is calculated.

Anticancer Activity

The piperidine scaffold is present in a number of anticancer agents, and its derivatives have been shown to modulate key signaling pathways involved in cancer progression.[5]

-

PI3K/Akt and NF-κB Pathway Inhibition: These pathways are often dysregulated in cancer, leading to increased cell proliferation and survival.[5] Piperidine derivatives have been shown to inhibit these pathways, resulting in decreased cell proliferation, induction of apoptosis, and cell cycle arrest.[5]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are crucial regulators of the cell cycle, and their overexpression is common in tumor cells.[6] The drug Ebvaciclib, which contains a (1-methylsulfonylpiperidin-4-yl)amino moiety, is a CDK inhibitor that leads to cell cycle arrest and apoptosis.[6]

-

CDC42 Inhibition: CDC42 GTPases are involved in multiple pathways required for tumor progression, including cell migration and angiogenesis.[7] Novel inhibitors of CDC42 incorporating a piperidin-4-yl substituent have been developed with anticancer potential.[8]

Table 1: Cytotoxic Activity of Representative Piperidine Derivatives

| Compound | Cancer Cell Line | GI50 (µM) | Reference |

| 1-(4-H-benzoyl)-4-(4-chlorobenzhydryl)piperazine | Varies | Varies | [9] |

| 1-(4-substituted-benzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | Varies | Varies | [9] |

Diagram 1: Generalized PI3K/Akt Signaling Pathway

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Antiviral Activity (CCR5 Antagonism)

Piperidine and piperazine-based compounds have been investigated as antagonists of the CCR5 receptor, a crucial co-receptor for HIV entry into host cells.[4]

-

Mechanism of Action: By binding to the CCR5 receptor, these antagonists block the interaction between the viral envelope protein gp120 and the host cell, thereby preventing viral entry.[4][10]

Diagram 2: HIV Entry Inhibition via CCR5 Antagonism

Caption: Mechanism of HIV entry inhibition by CCR5 antagonists.

Synthesis and Experimental Workflows

The synthesis of this compound and its analogs can be approached through various synthetic routes. Below is a representative protocol for the synthesis of a related piperazine analog, (4-Methylpiperazin-1-yl)acetic acid.[9]

Experimental Protocol: Synthesis of (4-Methylpiperazin-1-yl)acetic acid [9]

-

Reaction Setup: Ethyl (4-methyl-1-piperazinyl) acetate is dissolved in 8N hydrochloric acid.[9]

-

Heating: The reaction mixture is stirred at 95°C for 16 hours.[9]

-

Work-up: The reaction solution is concentrated using a vacuum rotary evaporator.[9] The remaining hydrochloric acid is neutralized with a sodium bicarbonate solution.[9]

-

Extraction: The product is extracted with ethyl acetate.[9] The organic phases are combined, washed with water and saturated saline, and then dried over anhydrous sodium sulfate.[9]

-

Isolation: The organic solvent is removed by distillation under reduced pressure to yield the final product.[9]

Diagram 3: Generalized Workflow for Synthesis and Evaluation

Caption: A generalized workflow for the synthesis and biological evaluation of piperidine derivatives.[9]

Conclusion and Future Directions

While the specific mechanism of action for this compound remains to be elucidated, the extensive research on its structural analogs provides a strong foundation for future investigations. The piperidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated significant therapeutic potential across various diseases.

Future research should focus on the synthesis and systematic biological evaluation of this compound and its derivatives to establish a clear structure-activity relationship.[5] Mechanistic studies, including target identification and validation in relevant in vitro and in vivo models, will be crucial to unlocking the therapeutic potential of this class of compounds.

References

- BenchChem. (n.d.). In Vivo Therapeutic Potential of (4-Methylpiperidin-1-yl)acetic Acid Analogs: A Comparative Guide.

- BenchChem. (n.d.). A Technical Guide to (4-Methylpiperidin-1-yl)acetic acid and Its Structurally Related Analogs.

- BenchChem. (n.d.). An In-depth Technical Guide to (4-Methylpiperidin-1-yl)acetic Acid Derivatives and Analogs.

-

MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

-

ACS Publications. (2024). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Retrieved from [Link]

-

PubMed. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Retrieved from [Link]

-

PubChem. (n.d.). Ebvaciclib. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Analysis of (4-Methylpiperidin-1-yl)acetic Acid and Its Analogs in Anticancer Research.

-

PubMed. (n.d.). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, characterization and biological activity of some new heterocyclic compounds derived from 4- aminoacetophenone. Retrieved from [Link]

-

PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

(1-Methyl-piperidin-4-ylamino)-acetic acid biological activity

Technical Guide: (1-Methyl-piperidin-4-ylamino)-acetic acid

A Senior Application Scientist's Guide to the Potential Biological Activity, Mechanism of Action, and Preclinical Evaluation of a GlyT1 Inhibitor Scaffold

Abstract

This guide provides a comprehensive technical overview of the potential biological activity of this compound. While direct experimental data for this specific molecule is scarce in public literature, its structure, combining a piperidine scaffold with an N-methylglycine (sarcosine) moiety, strongly suggests its primary biological target is the Glycine Transporter 1 (GlyT1). Inhibition of GlyT1 is a clinically significant strategy aimed at potentiating N-methyl-D-aspartate (NMDA) receptor function, a mechanism with therapeutic potential for treating the negative and cognitive symptoms of schizophrenia. This document, intended for researchers and drug development professionals, synthesizes the foundational science behind GlyT1 inhibition, details the established mechanisms, presents validated experimental protocols for characterization, and discusses the broader therapeutic context for this class of compounds.

Introduction: The Rationale for GlyT1 Inhibition

Schizophrenia is a complex disorder characterized by positive, negative, and cognitive symptoms. While positive symptoms are often managed by dopamine D2 receptor antagonists, negative and cognitive symptoms remain a significant unmet medical need[1]. A leading hypothesis in the pathophysiology of schizophrenia suggests that a hypofunction of glutamatergic neurotransmission via NMDA receptors contributes significantly to these persistent symptoms[2][3].

The NMDA receptor is a unique ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation[4]. In many brain regions, particularly the forebrain, the glycine binding site on the NMDA receptor is not fully saturated. This provides a therapeutic window: increasing the synaptic concentration of glycine can enhance NMDA receptor activity without the risks of excitotoxicity associated with direct agonists[1][5].

The primary mechanism for clearing glycine from the synaptic cleft is the Glycine Transporter 1 (GlyT1), located on glial cells and presynaptic neurons[6][7]. Therefore, inhibiting GlyT1 is a validated strategy to increase local glycine availability, enhance the occupancy of the NMDA co-agonist site, and potentiate receptor function[1][3]. This compound, as a derivative of the known GlyT1 inhibitor sarcosine (N-methylglycine), belongs to a class of compounds designed to execute this function[2][6][8].

Mechanism of Action: Potentiating NMDA Receptor Signaling

The core function of a GlyT1 inhibitor is to modulate the gain of NMDA receptor signaling. By blocking the reuptake of glycine from the synapse, the inhibitor elevates the ambient glycine concentration. This increases the probability of glycine binding to the GluN1 subunit of the NMDA receptor, which is a prerequisite for the channel to open upon glutamate binding to the GluN2 subunit[1][5].

This mechanism is illustrated in the signaling pathway below.

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Detailed Protocol: Novel Object Recognition (NOR) Test

-

Habituation (Day 1): Place each mouse in an empty, open-field arena (e.g., 40x40 cm) for 10 minutes to allow for acclimatization to the environment.

-

Dosing (Day 2): Administer the test compound (e.g., this compound) or vehicle via the intended clinical route (e.g., oral gavage) 30-60 minutes before the training phase.

-

Training Phase (T1): Place the animal back into the arena, which now contains two identical objects (A1 and A2). Allow the animal to explore freely for 10 minutes. Record the time spent exploring each object. Self-Validation: Animals that do not explore for a minimum total time (e.g., 20 seconds) are excluded from the analysis.

-

Inter-Trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1 hour).

-

Test Phase (T2): Place the animal back into the arena, where one of the familiar objects has been replaced with a novel object (A and B). Allow 5 minutes of free exploration and record the time spent exploring each object.

-

Data Analysis: Calculate a Discrimination Index (DI) as: (Time exploring Novel Object - Time exploring Familiar Object) / (Total Exploration Time). A positive DI indicates successful memory of the familiar object. Compare the DI between compound-treated and vehicle-treated groups.

Summary and Future Directions

This compound represents a promising chemical scaffold for the development of GlyT1 inhibitors. Based on extensive research into structurally related compounds, its primary biological activity is predicted to be the potentiation of NMDA receptor function via the inhibition of synaptic glycine reuptake.[1][2][5] This mechanism holds significant therapeutic potential for addressing the cognitive and negative symptoms of schizophrenia.[3][8]

While this guide outlines the strong scientific premise, it must be emphasized that the biological activity of this specific molecule requires experimental validation.[9] Future research should focus on:

-

Synthesis and In Vitro Profiling: Confirming its potency and selectivity for GlyT1 over GlyT2 and other CNS targets.

-

Pharmacokinetic Studies: Evaluating its brain penetration and metabolic stability, critical properties for any CNS drug candidate.

-

In Vivo Efficacy: Assessing its performance in animal models of cognitive impairment and schizophrenia-like behaviors.

The versatility of the piperidine scaffold in CNS drug discovery suggests that while GlyT1 inhibition is the most probable activity, other potential biological roles cannot be entirely excluded without direct testing.[10][11][12] The systematic evaluation outlined herein provides a robust framework for elucidating the true therapeutic potential of this compound and its analogs.

References

- Harsing, L. G., Jr, & Matyus, P. (2013). Glycine Transporter-1 Inhibitors as Novel Therapeutic Drugs for Schizophrenia. Current Medicinal Chemistry, 20(10), 1277–1295.

- Hashimoto, K. (2011). Glycine Transport Inhibitors for the Treatment of Schizophrenia. The Open Medicinal Chemistry Journal, 5, 20–28.

- Hashimoto, K., & Ishiwata, M. (2006). Glycine transporter-1: a new potential therapeutic target for schizophrenia. Current Pharmaceutical Design, 12(21), 2693–2699.

- Jetir. (2021). Memory-Enhancing Activity Using Animal Models: A Comprehensive Review. JETIR, 8(7).

- Harvey, R. J., & Yee, B. K. (2013). Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? Current Opinion in Pharmacology, 13(1), 88–95.

- Hashimoto, K. (2011). Glycine transporter-1: a new potential therapeutic target for schizophrenia. Central Nervous System Agents in Medicinal Chemistry, 11(1), 16–22.

- Lindsley, C. W., & Wolkenberg, S. E. (2005). GlyT1 inhibition: a mechanism to potentiate NMDA-R activity through local increase of the level of the co-agonist glycine. Current Topics in Medicinal Chemistry, 5(9), 863–874.

- Supplisson, S. (2024). Dynamic role of GlyT1 as glycine sink or source: Pharmacological implications for the gain control of NMDA receptors. Neuroscience, 552, 107–117.

- Paoletti, P., & Neyton, J. (2007). Functional crosstalk of the glycine transporter GlyT1 and NMDA receptors. Neuropharmacology, 52(1), 1–11.

- Patsnap Synapse. (2024). What are GlyT1 modulators and how do they work?

- Yee, B. K., Lindsley, C. W., & Harvey, R. J. (2014). Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? Frontiers in Cellular Neuroscience, 8, 117.

- Ackermann, T. M., Höfner, G., & Wanner, K. T. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(19), 3094–3104.

- BioIVT. (n.d.). GLYT1 Transporter Assay. BioIVT.

- ResearchGate. (2022). Current Trends in the Animal Models for Screening of Nootropic Agents.

- Kalueff, A. V., et al. (2024). Zebrafish models for studying cognitive enhancers. Neuroscience and Biobehavioral Reviews, 164, 105797.

- Wanner, K. T., et al. (2021). Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays. ChemMedChem, 16(19), 3094-3104.

- Int J Mol Sci. (2023).

- NCBI. (2009). Cognition Models and Drug Discovery.

- BenchChem. (2025). In Vivo Therapeutic Potential of (4-Methylpiperidin-1-yl)

- BenchChem. (2025). A Technical Guide to (4-Methylpiperidin-1-yl)

- ResearchGate. (2010). In vitro inhibitory activity at the GlyT1 and the GlyT2 transporters...

- Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(6), 1705–1715.

- Alberati, D., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603–4614.

Sources

- 1. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Glycine transporter-1: a new potential therapeutic target for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositorio.uam.es [repositorio.uam.es]

- 5. researchgate.net [researchgate.net]

- 6. Glycine Transport Inhibitors for the Treatment of Schizophrenia [openmedicinalchemistryjournal.com]

- 7. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 8. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

(1-Methyl-piperidin-4-ylamino)-acetic Acid: A Scoping Guide to Potential Therapeutic Targets for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics. (1-Methyl-piperidin-4-ylamino)-acetic acid represents an intriguing, yet underexplored, molecule within this chemical class. While direct pharmacological data for this specific compound is sparse in publicly available literature, a comprehensive analysis of its structural analogs provides a fertile ground for hypothesizing its potential therapeutic applications. This guide synthesizes the known biological activities of structurally related 4-aminopiperidine and N-methylpiperidine derivatives to illuminate high-probability therapeutic targets for future investigation. We will delve into the mechanistic basis for these potential targets, propose robust experimental workflows for their validation, and provide a strategic framework for advancing this molecule from a chemical entity to a potential therapeutic lead.

Introduction: The Piperidine Moiety as a Privileged Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to exist in a stable chair conformation, its basic nitrogen atom which can be protonated at physiological pH, and its synthetic tractability. These features allow for the precise three-dimensional positioning of pharmacophoric elements, facilitating high-affinity interactions with a multitude of biological targets. The N-methylpiperidine substructure, in particular, is a common feature in drugs targeting the central nervous system (CNS), such as antidepressants and antihistamines.[2]

Inferred Therapeutic Landscapes and Potential Molecular Targets

Based on the pharmacological profiles of analogous 4-aminopiperidine derivatives, we can delineate several promising therapeutic areas and their corresponding molecular targets for this compound.

Oncology

The piperidine scaffold is present in numerous anticancer agents.[3] Structurally related compounds suggest two potential oncological targets for our lead molecule.

-

Histone-Lysine N-Methyltransferase SMYD3: The SET and MYND domain-containing protein 3 (SMYD3) is a lysine methyltransferase that is overexpressed in various cancers, including breast and colorectal cancer.[4] Inhibition of SMYD3 has been shown to attenuate cancer cell proliferation.[4] A 4-aminopiperidine derivative has been identified as a covalent inhibitor of SMYD3, binding to Cys186 in the substrate-binding pocket.[4] The structural similarity of this compound suggests it could be investigated as a potential non-covalent or covalent inhibitor of SMYD3.

-

p53-MDM2 Interaction: The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical checkpoint in cell cycle control and apoptosis. Inhibition of this interaction can stabilize p53, leading to tumor cell death. 4-Aminopiperidine derivatives have been explored in the design of p53-MDM2 interaction inhibitors.[3]

Virology

-

Hepatitis C Virus (HCV) Assembly: A high-throughput screening campaign identified 4-aminopiperidine derivatives as potent inhibitors of HCV assembly.[5] These compounds did not target the viral replication machinery but instead interfered with the formation and release of infectious virions.[5] This presents a novel mechanism of action for antiviral therapy and a plausible avenue of investigation for this compound.

Analgesia

The piperidine ring is a core component of many potent analgesics.

-

µ-Opioid Receptor (MOR): The µ-opioid receptor is the primary target for opioid analgesics like morphine and fentanyl. A series of novel 4-amino methyl piperidine derivatives have been synthesized and shown to possess analgesic properties, with their effects being reversible by the opioid antagonist naloxone, indicating µ-opioid receptor involvement.[6] Molecular docking studies of these compounds have further elucidated their binding modes within the receptor's transmembrane helices.[6]

Neurology and Cognition

-

Cognition Enhancement: Certain 4-aminopiperidine analogs have demonstrated potent cognition-enhancing activity in preclinical models of amnesia.[7] While the precise molecular target was not fully elucidated, these findings suggest a potential role in treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.[3][7]

-

Somatostatin Receptors: Derivatives of 4-aminopiperidine have been patented for their affinity to certain subtypes of somatostatin receptors.[8] These receptors are implicated in a variety of physiological processes and represent potential targets for treating conditions such as acromegaly, neuroendocrine tumors, and even some psychiatric disorders.[8]

Target Validation and Drug Discovery Workflow

A systematic and rigorous experimental workflow is crucial to validate the hypothesized targets and to advance this compound through the drug discovery pipeline.

Initial Target Screening

A panel of in vitro assays should be conducted to provide an initial assessment of the compound's activity against the hypothesized targets.

| Therapeutic Area | Potential Target | Primary In Vitro Assay | Secondary In Vitro Assay |

| Oncology | Histone-Lysine N-Methyltransferase SMYD3 | Recombinant enzyme activity assay (e.g., AlphaLISA or radiometric assay) | Cellular thermal shift assay (CETSA) to confirm target engagement in cells |

| p53-MDM2 Interaction | Fluorescence polarization (FP) or ELISA-based binding assay | Co-immunoprecipitation (Co-IP) in cancer cell lines to assess disruption of the endogenous protein complex | |

| Virology | HCV Assembly | HCV replicon system assay | Infectious virus production and release assay |

| Analgesia | µ-Opioid Receptor | Radioligand binding assay using a labeled µ-opioid receptor agonist (e.g., [³H]-DAMGO) | GTPγS binding assay to determine functional activity (agonist vs. antagonist) |

| Neurology | Somatostatin Receptors | Radioligand binding assays with subtype-selective ligands | cAMP accumulation assay to assess functional activity |

Experimental Protocols

-

Reagents and Materials: Recombinant human SMYD3, biotinylated histone H3 peptide substrate, S-adenosyl-L-methionine (SAM), anti-methyl-histone antibody (conjugated to acceptor beads), streptavidin-coated donor beads, and assay buffer.

-

Procedure:

-

Add assay buffer, recombinant SMYD3, and varying concentrations of this compound to a 384-well plate.

-

Initiate the reaction by adding the biotinylated histone H3 peptide and SAM.

-

Incubate at room temperature for 1 hour.

-

Add the anti-methyl-histone antibody-acceptor beads and streptavidin-donor beads.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis: Calculate the IC₅₀ value by fitting the dose-response curve to a four-parameter logistic equation.

-

Reagents and Materials: Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor, [³H]-DAMGO (a selective µ-opioid agonist), naloxone (for non-specific binding determination), and binding buffer.

-

Procedure:

-

In a 96-well plate, combine cell membranes, [³H]-DAMGO, and varying concentrations of this compound.

-

For non-specific binding, add a high concentration of naloxone.

-

Incubate at room temperature for 1-2 hours.

-

Harvest the membranes onto glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Lead Optimization and Preclinical Development

Should initial screening yield a promising hit, a lead optimization campaign would be initiated. This would involve the synthesis of analogs of this compound to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The metabolism of 4-aminopiperidine drugs is often mediated by cytochrome P450 enzymes, particularly CYP3A4, which should be a key consideration during this phase.[9]

Visualizing the Path Forward

Proposed Target Validation Workflow

Caption: A workflow for the validation and development of this compound.

Potential Signaling Pathway: Opioid Receptor-Mediated Analgesia

Caption: Hypothesized mechanism of action at the µ-opioid receptor.

Conclusion

This compound stands as a molecule of significant, yet unrealized, therapeutic potential. By leveraging the wealth of data on its structural analogs, we have constructed a rational, evidence-based framework for initiating a drug discovery program centered on this compound. The proposed therapeutic targets in oncology, virology, analgesia, and neurology represent high-priority avenues for investigation. The experimental workflows detailed herein provide a clear and actionable path for academic and industry researchers to validate these hypotheses and to potentially uncover novel therapeutics for a range of human diseases. The journey from a chemical entity to a clinical candidate is arduous, but for molecules with a privileged scaffold like this compound, the path is illuminated by a rich history of successful drug development.

References

- Smolecule. (2023, August 15). Buy 4-Aminopiperidine | 13035-19-3.

- Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters.

- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. (2011, June 18).

- Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry. (2022, December 5).

- Design, Synthesis and Pharmacological Evaluation of N-Methyl Piperidine Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry.

- 4-aminopiperidine and their use as a medicine.

- N-methylpiperidine Definition. Fiveable.

- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

- N-methylpiperidine. IUPHAR/BPS Guide to PHARMACOLOGY.

- PubChem BioAssays. PubChem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters. (2003, July 21).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Buy 4-Aminopiperidine | 13035-19-3 [smolecule.com]

- 4. Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. ChEMBL - ChEMBL [ebi.ac.uk]

- 8. US7115634B2 - 4-aminopiperidine and their use as a medicine - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (1-Methyl-piperidin-4-ylamino)-acetic acid Derivatives and Analogs: A Scaffold for Modern Drug Discovery

This technical guide offers a comprehensive exploration of (1-Methyl-piperidin-4-ylamino)-acetic acid derivatives and their analogs for researchers, scientists, and professionals in drug development. Recognizing the nascent state of direct research on the titular compound, this document synthesizes insights from structurally related, well-characterized molecules to forecast its potential and provide a robust framework for future investigation. We will delve into the synthetic versatility, structure-activity relationships (SAR), and diverse therapeutic applications of the broader piperidine class, grounding our discussion in established experimental protocols and mechanistic data.

The Piperidine Scaffold: A Cornerstone of Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its prevalence stems from favorable physicochemical properties, including a three-dimensional structure that allows for precise spatial orientation of substituents, and its ability to engage with a multitude of biological targets.[2][3] The this compound core combines this established scaffold with an amino acid side chain, presenting key pharmacophoric features: a tertiary amine capable of forming ionic interactions, a hydrogen bond donor/acceptor in the amino group, and a carboxylic acid for further ionic and hydrogen bonding. The N-methyl group can influence the piperidine ring's conformation and basicity, which in turn can modulate target binding and pharmacokinetic properties.

While direct and extensive Structure-Activity Relationship (SAR) studies on a series of this compound derivatives are not widely available in public literature, this guide provides a comparative analysis of structurally similar piperidine and piperazine acetic acid derivatives.[4] This approach offers valuable insights into the potential pharmacophoric significance of the core scaffold and the impact of its structural modifications on various biological targets.[4]

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives can be approached through several established synthetic routes. A common strategy involves the N-alkylation of a suitable piperidine precursor with a haloacetic acid derivative.

General Synthesis of (substituted-piperidin-1-yl)acetic acid

A representative protocol for the N-alkylation of a substituted piperidine is as follows:

Protocol 1: N-Alkylation of 4-Methylpiperidine [1]

-

Reaction Setup: To a solution of 4-methylpiperidine (1.0 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base like potassium carbonate (2-3 equivalents).

-

Alkylation: Add ethyl bromoacetate (1.1 equivalents) to the mixture. The reaction is then stirred at room temperature or heated to reflux until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent like ethyl acetate.

-

Hydrolysis: The ester intermediate is then subjected to basic hydrolysis using a base such as sodium hydroxide. The mixture is stirred at room temperature or heated until the hydrolysis is complete.[5]

-

Purification: The reaction mixture is acidified with an appropriate acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the product.[1] The resulting solid is collected by filtration, washed with water, and dried to yield the desired (4-methylpiperidin-1-yl)acetic acid.[1][5] Further purification can be achieved by recrystallization.[5]

Amide Coupling for Derivative Synthesis

The carboxylic acid moiety of the core structure serves as a versatile handle for creating a library of amide derivatives, significantly expanding the chemical space for biological screening.

Protocol 2: Amide Bond Formation [1]

-

Reaction Setup: Dissolve (4-methylpiperidin-1-yl)acetic acid (1.0 equivalent) in DMF.

-

Coupling: To this solution, add the desired amine (1.1 equivalents), a coupling agent such as HATU (1.2 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).[1]

-

Reaction: Stir the reaction mixture at room temperature for 12 hours, monitoring its progress by TLC.[1]

-

Work-up and Purification: Once complete, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide product, which can be further purified by chromatography.[1]

Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine analogs.

Antimicrobial and Antiviral Applications

Various piperidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. [3][6]For example, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives exhibited significant antimicrobial and antifungal activity when compared to standard drugs like ampicillin and terbinafine. [6] Furthermore, piperidine-based compounds have been explored as CCR5 receptor antagonists. [3]The CCR5 receptor is a critical co-receptor for HIV entry into host cells, making its antagonists effective viral entry inhibitors. [3]This highlights the potential for developing novel antiviral agents based on the this compound scaffold.

Applications in Neuroscience

Piperidine derivatives are widely used in neuroscience research due to their ability to interact with various receptors and enzymes in the central nervous system. [1]For instance, N-[11C]Methylpiperidin-4-yl acetate, a positional isomer derivative, is used as a PET imaging agent to study acetylcholinesterase (AChE) activity in the brain, which is relevant for research into neurodegenerative diseases like Alzheimer's. [7]The core scaffold can also be a starting point for developing new analgesics, as certain phenylpiperidine derivatives are potent analgesics that act as agonists at opioid receptors. [3][8]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a battery of in vitro and in vivo assays is essential.

In Vitro Anticancer Evaluation: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. [5] Protocol 3: MTT Assay for Cytotoxicity [5]

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Caption: Experimental workflow for the evaluation of novel anticancer compounds.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This is a common method for evaluating peripheral analgesic effects of test compounds in rodents. [8] Protocol 4: Acetic Acid-Induced Writhing Test [8]

-

Animal Preparation: Use male or female albino mice (20-25 g), acclimatized to laboratory conditions for at least one week.

-

Grouping and Administration: Divide the animals into control, standard (e.g., aspirin), and test groups. Administer the test compounds, vehicle (control), or standard analgesic orally or intraperitoneally.

-

Induction of Writhing: After a suitable absorption period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs).

-

Observation and Data Analysis: Starting 5 minutes after the acetic acid injection, count the number of writhes for a defined period (e.g., 20 minutes). Calculate the percentage inhibition of writhing for the treated groups compared to the control group.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a versatile class of compounds with considerable, albeit largely unexplored, therapeutic potential. [3]Drawing insights from structurally related analogs, it is evident that this chemical framework is a promising starting point for drug discovery programs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. [3][7] The amenability of the core structure to chemical modification allows for the fine-tuning of pharmacological properties, making these compounds attractive candidates for the development of novel therapeutics. [3]Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to establish clear and direct structure-activity relationships. This should be followed by in-depth mechanistic studies and in vivo efficacy testing in relevant disease models to validate the therapeutic potential of the most promising candidates. [5]The protocols and data presented in this guide offer a solid foundation for researchers to embark on the exploration of this promising scaffold.

References

- A Technical Guide to (4-Methylpiperidin-1-yl)acetic acid and Its Structurally Related Analogs. Benchchem.

- Comparative Guide to the Structure-Activity Relationship of (4-Methylpiperidin-1-yl)acetic Acid Derivatives and Analogs. Benchchem.

- A Comparative Analysis of (4-Methylpiperidin-1-yl)acetic Acid and Its Analogs in Anticancer Research. Benchchem.

- An In-depth Technical Guide to (4-Methylpiperidin-1-yl)acetic Acid Derivatives and Analogs. Benchchem.

- In Vivo Therapeutic Potential of (4-Methylpiperidin-1-yl)acetic Acid Analogs: A Comparative Guide. Benchchem.

- Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic Acid as a Versatile Building Block for Novel Compound Synthesis. Benchchem.

-

Goel K. K, Gajbhiye A, Anu and Goel N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J 2008;1(1). Available from: [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

(1-Methyl-piperidin-4-ylamino)-acetic acid in neurodegenerative disease research

An In-depth Technical Guide on the Investigation of (1-Methyl-piperidin-4-ylamino)-acetic acid in Neurodegenerative Disease Research

Disclaimer: Scientific literature specifically detailing the biological activity of this compound in the context of neurodegenerative diseases is notably scarce. This guide, therefore, presents a scientifically-grounded, hypothetical framework for its investigation. The core premise is built upon the compound's structural similarity to known glycine transporter type 1 (GlyT1) inhibitors, a class of molecules with demonstrated therapeutic potential in neurological disorders. The protocols and pathways described herein are based on established methodologies for analogous compounds and serve as a comprehensive roadmap for future research.

Part 1: Introduction and Strategic Rationale

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal function and structure. A common underlying pathological feature is the dysregulation of glutamatergic neurotransmission, particularly involving the N-methyl-D-aspartate (NMDA) receptor.[1] Excessive activation of these receptors leads to excitotoxicity, calcium overload, and subsequent neuronal death, while their hypofunction can impair synaptic plasticity, learning, and memory.[2][3] This delicate balance makes the NMDA receptor a critical, albeit challenging, therapeutic target.

An elegant strategy to modulate NMDA receptor activity without direct antagonism is to regulate the availability of its mandatory co-agonist, glycine.[4] The concentration of glycine in the synaptic cleft is primarily controlled by the Glycine Transporter 1 (GlyT1).[5] Inhibiting GlyT1 elevates synaptic glycine levels, thereby enhancing NMDA receptor function under conditions of hypofunction and potentially offering a neuroprotective effect.[5][6]

This compound, with its N-methyl-amino-acetic acid substructure, bears a resemblance to sarcosine (N-methylglycine), a well-characterized GlyT1 inhibitor.[4][7] This structural analogy forms the basis of our hypothesis that this compound may act as a novel GlyT1 inhibitor. This guide provides the theoretical foundation and a practical, step-by-step experimental framework to investigate its potential as a therapeutic agent for neurodegenerative diseases.

Part 2: Hypothesized Mechanism of Action - The GlyT1/NMDA Axis

The central hypothesis is that this compound exerts neuroprotective effects by inhibiting GlyT1, leading to an enhancement of NMDA receptor-mediated signaling, which is crucial for neuronal survival and plasticity.

The Role of the NMDA Receptor in Health and Disease: NMDA receptors are ionotropic glutamate receptors essential for synaptic plasticity.[1] However, their dysfunction is a key contributor to the pathogenesis of several neurodegenerative diseases.[2] Overactivation of extrasynaptic NMDA receptors, in particular, is linked to excitotoxic cascades, mitochondrial dysfunction, and apoptosis.[8][9] Conversely, impaired NMDA signaling at the synapse contributes to the cognitive deficits seen in conditions like Alzheimer's disease.[3]

GlyT1 as a Master Regulator: GlyT1, located on glial cells and neurons, terminates glycine signaling by reuptake from the synaptic cleft.[5][6] By controlling the concentration of the co-agonist glycine, GlyT1 effectively dictates the activation state of NMDA receptors. Inhibiting GlyT1 increases the residence time of glycine in the synapse, leading to a potentiation of NMDA receptor currents. This mechanism has been shown to be neuroprotective in preclinical models of cerebral damage.[10]

Proposed Signaling Pathway for this compound:

The diagram below illustrates the proposed mechanism. The compound is hypothesized to bind to and inhibit GlyT1, preventing the reuptake of synaptic glycine. The resulting increase in extracellular glycine enhances the activation of synaptic NMDA receptors, which are coupled to pro-survival signaling pathways, including the activation of CaMKIV and CREB, promoting neuronal resilience and plasticity.[10]

Caption: Hypothesized mechanism of this compound.

Part 3: A Proposed Research and Development Roadmap

A phased approach is essential to systematically evaluate the therapeutic potential of this novel compound. The following sections detail the experimental protocols required for a comprehensive investigation.

Phase I: Synthesis and In Vitro Characterization

The initial phase focuses on chemical synthesis and primary functional screening to validate the core hypothesis.

Proposed Synthetic Pathway: The synthesis of this compound can be achieved via reductive amination followed by alkylation. This common and robust method allows for the efficient construction of the target molecule from commercially available starting materials.

Caption: A plausible two-step synthesis route for the target compound.

Protocol 1: Functional Glycine Transporter 1 (GlyT1) Inhibition Assay

This protocol determines the compound's ability to inhibit glycine uptake in a cellular system expressing human GlyT1.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on GlyT1 activity.

-

Materials:

-

Madin-Darby Canine Kidney (MDCK-II) cells stably transfected with human GlyT1 (or other suitable cell line).[11]

-

Control MDCK-II cells (not expressing GlyT1).[11]

-

[³H]-Glycine (radiolabeled substrate).

-

Sarcosine (positive control inhibitor).[11]

-

Test Compound: this compound.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Scintillation fluid and vials.

-

-

Methodology:

-

Cell Culture: Plate GlyT1-expressing and control cells in 24-well plates and grow to confluence.

-

Preparation: On the day of the assay, aspirate the culture medium and wash cells twice with pre-warmed Assay Buffer.

-

Pre-incubation: Add 200 µL of Assay Buffer containing various concentrations of the test compound (e.g., 0.1 nM to 100 µM) or Sarcosine to the wells. Incubate for 10 minutes at 37°C.

-

Initiation of Uptake: Add 200 µL of Assay Buffer containing [³H]-Glycine (final concentration ~10 nM) to each well to initiate the uptake reaction. Incubate for a predetermined linear uptake time (e.g., 5-10 minutes) at 37°C.[12]

-

Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold Assay Buffer.

-

Cell Lysis: Lyse the cells by adding 500 µL of 1% Triton X-100 or 0.5 M NaOH to each well.

-

Quantification: Transfer the lysate to a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific uptake (measured in control cells) from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity